Bromo Empagliflozin

Description

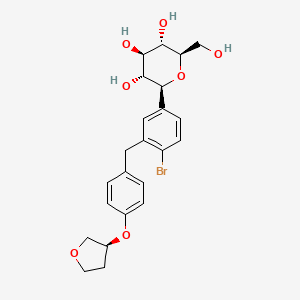

Structure

3D Structure

Properties

Molecular Formula |

C23H27BrO7 |

|---|---|

Molecular Weight |

495.4 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H27BrO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 |

InChI Key |

WETJYJMFYZMTCR-QZMOQZSNSA-N |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Br |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Br |

Origin of Product |

United States |

Nomenclature, Structural Elucidation, and Stereochemical Considerations of Bromo Empagliflozin

Systematic Naming and Synonyms of Key Bromo-Containing Intermediates and Impurities

The precise nomenclature of chemical compounds is fundamental for unambiguous scientific communication. The following subsections detail the systematic names and synonyms for crucial bromo-containing intermediates and impurities of Empagliflozin (B1684318).

(2S,3R,4R,5S,6R)-2-(4-Bromo-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

This compound is a significant bromo-substituted analogue of Empagliflozin. clearsynth.comalentris.orgcleanchemlab.com Its systematic IUPAC name clearly defines the stereochemistry of the glucose moiety and the tetrahydrofuran (B95107) ring, as well as the substitution pattern on the aromatic rings.

Systematic Name: (2S,3R,4R,5S,6R)-2-(4-Bromo-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol clearsynth.comalentris.orgcleanchemlab.comsimsonpharmauat.com

Common Name: Empagliflozin Bromo Impurity clearsynth.comalentris.orgcleanchemlab.comveeprho.com

Molecular Formula: C23H27BrO7 alentris.orgaxios-research.com

Molecular Weight: 495.36 g/mol axios-research.com

This compound is recognized as a metabolite of Empagliflozin. pharmaffiliates.com

(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

This intermediate is crucial in the synthesis of Empagliflozin. Its nomenclature specifies the (S)-configuration at the chiral center of the tetrahydrofuran ring. sigmaaldrich.comsynthonix.com

Systematic Name: (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran sigmaaldrich.comsynthonix.comnih.govchemscene.com

Synonyms: Empagliflozin Impurity I, (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran nih.govchemicalbook.comcymitquimica.comlgcstandards.com

CAS Number: 915095-89-5 synthonix.comnih.govchemscene.comchemicalbook.comlgcstandards.comcaming.comtianmingpharm.compharmaffiliates.compharmaffiliates.comsynzeal.commolcan.com

Molecular Formula: C17H16BrClO2 synthonix.comnih.govchemscene.comchemicalbook.comtianmingpharm.commolcan.comnih.gov

Molecular Weight: 367.66 g/mol chemscene.comchemicalbook.comtianmingpharm.compharmaffiliates.commolcan.com

(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran

This is an alternative systematic name for the compound listed in section 2.1.2, emphasizing the substitution position on the tetrahydrofuran ring. chemicalbook.comcymitquimica.comlgcstandards.comlgcstandards.comcaming.comtianmingpharm.compharmaffiliates.comchina-sinoway.com

IUPAC Name: (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane nih.gov

Synonyms: Empagliflozin int3, Empagliflozin-7, Empagliflozin Bromo Impurity, (S)-4-bromo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)-benzene china-sinoway.com

CAS Number: 915095-89-5 chemicalbook.comchina-sinoway.com

Molecular Formula: C17H16BrClO2 chemicalbook.com

Molecular Weight: 367.66 g/mol chemicalbook.com

Table 1: Nomenclature of Key Bromo-Containing Compounds

Core Structural Features of Bromo Empagliflozin Impurities/Intermediates

The fundamental structure of these bromo-substituted compounds is built upon a C-glucoside framework linked to a diarylmethane moiety. Key structural features include:

A Phenyl Glucoside Core: A glucose or glucitol ring is attached to a phenyl ring via a carbon-carbon bond.

A Diaryl Methane Moiety: Two phenyl rings are connected by a methylene (B1212753) bridge.

Bromo and Chloro Substitution: One of the phenyl rings in the diarylmethane structure is substituted with both a bromine and a chlorine atom.

Tetrahydrofuran Ether Linkage: The second phenyl ring of the diarylmethane is connected to a tetrahydrofuran ring through an ether linkage.

The presence and position of the bromine atom are distinguishing features of these impurities and intermediates compared to the parent drug, Empagliflozin.

Stereochemical Configuration and Chirality of this compound Derivatives

Stereochemistry is a critical aspect of these molecules, as the biological activity of Empagliflozin is highly dependent on the specific spatial arrangement of its atoms.

The glucose moiety possesses multiple chiral centers, with the (1S) configuration being essential for its activity. google.com

The tetrahydrofuran ring contains a chiral center at the 3-position. In the active form of Empagliflozin and its closely related bromo-derivatives, this center has an (S) configuration. nih.govnih.gov The IUPAC name "(3S)" denotes this specific stereochemistry. nih.gov

The absolute stereochemistry is defined as (2S,3R,4R,5S,6R) for the glucopyranosyl ring and (S) for the tetrahydrofuran ring in the primary bromo-substituted analogue. clearsynth.comalentris.orgcleanchemlab.comsimsonpharmauat.com

The precise control of these stereocenters during synthesis is paramount to ensure the desired pharmacological profile.

Isomeric Forms and Related Bromo-Substituted Structures (e.g., 6S Isomer)

Various isomeric forms of bromo-substituted Empagliflozin can exist, arising from different stereochemical configurations.

Empagliflozin Bromo Impurity (6S Isomer): This specific isomer is identified as a related substance. axios-research.comaxios-research.com It has the molecular formula C23H27BrO7 and a molecular weight of 495.36 g/mol . axios-research.com The "6S" designation indicates a different stereochemical configuration at the 6-position of the pyran ring compared to the primary structure.

(R)-Isomer: The enantiomer of the key intermediate, (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, also exists and is used as a reference standard in quality control processes. synthinkchemicals.com It has the same molecular formula and weight as its (S)-counterpart but a different spatial arrangement. synthinkchemicals.com

Diastereomers: Due to multiple chiral centers, a variety of diastereomers can be formed. For example, a compound with the stereochemistry (2R,3R,4R,5S,6R) for the pyran ring and (R) for the tetrahydrofuran has been documented. pharmaffiliates.combldpharm.com

The presence of these isomers as impurities must be carefully monitored and controlled during the manufacturing process to ensure the purity and quality of the final drug product.

Synthetic Methodologies and Precursor Role of Bromo Intermediates in Empagliflozin Synthesis

Overview of Historical and Contemporary Synthetic Routes for Empagliflozin (B1684318) Utilizing Bromo Precursors

The synthesis of empagliflozin has evolved since its initial disclosure, with various routes developed to improve efficiency, yield, and scalability. A common thread in many of these synthetic pathways is the use of bromo-substituted aromatic compounds as key building blocks.

Early synthetic approaches, as described in patents, often commenced with commercially available bromo-substituted benzoic acids. For instance, a foundational route starts from 2-chloro-5-bromobenzoic acid. auctoresonline.org This approach involves a multi-step sequence, including the formation of an acid chloride, a Friedel-Crafts reaction, reduction of the resulting ketone, and subsequent coupling with a protected glucose derivative. auctoresonline.orggoogle.com While effective, these initial routes sometimes suffered from drawbacks such as the need for extensive chromatographic purification and the formation of anomeric mixtures. googleapis.com

More contemporary methods have sought to refine these processes. Innovations include the development of improved procedures starting from alternative bromo-precursors like 5-bromo-chlorobenzaldehyde. auctoresonline.org These newer routes often aim to be more direct and scalable for industrial production. auctoresonline.org Some modern syntheses leverage bromo-containing intermediates like (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, which serves as a crucial component for coupling with the glucose moiety. google.comwipo.int The development of efficient methods to produce these advanced bromo-intermediates in high purity and yield is a key focus of current research.

The table below summarizes some of the key bromo-precursors and their roles in various synthetic strategies for empagliflozin.

| Bromo Precursor | Role in Synthesis | Reference |

| 5-Bromo-2-chlorobenzoic acid | Starting material for forming the diarylmethane core via Friedel-Crafts acylation and subsequent reduction. | auctoresonline.orggoogle.comgoogle.comjustia.com |

| 5-Bromo-chlorobenzaldehyde | An alternative starting material used in improved synthetic processes. | auctoresonline.org |

| (3S)-3-[4-[(5-Bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran] | A key intermediate that is coupled with the protected glucose moiety. | google.comwipo.int |

| 5-Bromo-2-chlorotoluene | A precursor for the synthesis of 5-bromo-2-chlorobenzoic acid. | lookchem.com |

Detailed Analysis of Key Bromo-Containing Starting Materials

5-Bromo-chlorobenzaldehyde as a Synthetic Precursor

In 2015, an improved process for synthesizing empagliflozin was patented that utilized 5-bromo-chlorobenzaldehyde as the starting material. auctoresonline.org This approach offers an alternative to the benzoic acid-based routes. The use of an aldehyde can potentially streamline the synthesis by avoiding the initial acid activation step required for Friedel-Crafts acylation. The synthesis proceeds through the formation of novel intermediates, including [(5-Bromo-2-chlorophenyl) {4-[(3S)-tetrahydrofuran-3-yloxy] phenyl} methyl]. auctoresonline.org This route has been described as an innovative and easily scalable synthetic method. auctoresonline.org

5-Bromo-2-chlorobenzoic Acid in Empagliflozin Synthesis

5-Bromo-2-chlorobenzoic acid is a widely used and commercially available starting material for the synthesis of empagliflozin and other SGLT2 inhibitors. google.comdatainsightsmarket.compatsnap.com Its utility lies in its ability to undergo a sequence of reactions to form the essential diarylmethane backbone of the empagliflozin molecule. A common strategy involves the conversion of the benzoic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation reaction. google.comjustia.com This acid is considered an important raw material in pharmaceutical synthesis. patsnap.com

The table below provides a comparative overview of these two key bromo-containing starting materials.

| Starting Material | Key Advantages | Synthetic Steps Involved |

| 5-Bromo-chlorobenzaldehyde | Potentially more direct route, avoiding initial acid activation. | Formation of a diarylmethane intermediate. |

| 5-Bromo-2-chlorobenzoic acid | Commercially available and well-established in empagliflozin synthesis. | Conversion to acid chloride, Friedel-Crafts acylation, reduction. |

Reaction Mechanisms and Intermediate Transformations Involving Bromine

The synthetic routes to empagliflozin that employ bromo-intermediates rely on fundamental organic reactions to construct the key molecular framework. The bromine atom, while not present in the final empagliflozin structure, plays a crucial role in facilitating these transformations before being removed or substituted in later steps.

Friedel-Crafts Reactions

A cornerstone of many empagliflozin syntheses is the Friedel-Crafts reaction, which is used to form the carbon-carbon bond between the two aromatic rings of the diarylmethane core. google.comgoogle.com In routes starting from 5-bromo-2-chlorobenzoic acid, the acid is first converted to the more reactive 5-bromo-2-chlorobenzoyl chloride. justia.comclockss.org This acid chloride then undergoes a Friedel-Crafts acylation with a suitable aromatic partner, such as phenetole (B1680304) (ethoxybenzene) or anisole (B1667542) (methoxybenzene), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comjustia.comclockss.org This reaction yields a bromo-containing benzophenone (B1666685) intermediate, for example, 5-bromo-2-chloro-4'-ethoxybenzophenone. justia.com

The general mechanism involves the formation of an acylium ion from the acid chloride and the Lewis acid, which then acts as an electrophile and attacks the electron-rich aromatic ring of the coupling partner.

Reduction Reactions to Form Bromo-Containing Diphenylmethanes

Following the Friedel-Crafts acylation, the carbonyl group of the resulting benzophenone intermediate must be reduced to a methylene (B1212753) group to form the desired diphenylmethane (B89790) structure. google.comjustia.com A common method for this reduction is the use of a silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). justia.comclockss.org This reaction transforms the bromo-containing benzophenone into a bromo-containing diphenylmethane, for instance, 5-bromo-2-chloro-4'-ethoxydiphenylmethane. justia.com This reduction is a critical step in forming the bridge that connects the two aryl moieties of the empagliflozin precursor. In some patented processes, a combination of sodium borohydride (B1222165) and aluminum chloride is used as the reducing agent. google.com

The bromine atom on one of the phenyl rings is carried through these initial steps and is essential for the subsequent coupling with the glucose portion of the molecule, often via a lithiation reaction. googleapis.comacs.org

Cross-Coupling Reactions with Anomeric Nucleophiles

A significant advancement in the synthesis of C-glycosides like Empagliflozin involves the stereospecific cross-coupling of anomeric nucleophiles with aryl electrophiles. nsf.govacs.org This approach circumvents many challenges associated with traditional glycosylation methods, which often yield mixtures of anomers. justia.com

Research has demonstrated a highly effective method using configurationally stable anomeric stannanes (organotin compounds) as the nucleophile. nsf.govnih.gov These reagents can be engaged in palladium-catalyzed cross-coupling reactions with aryl halides or diaryliodonium triflates. nsf.govauctoresonline.org The use of a bulky phosphine (B1218219) ligand in these reactions is crucial as it suppresses undesired side reactions like β-elimination. nsf.govauctoresonline.org This methodology facilitates a direct and stereoretentive synthesis, meaning the stereochemistry at the anomeric center of the nucleophile is transferred directly to the product. nsf.govacs.org

In a specific application for Empagliflozin synthesis, a cross-coupling reaction between a β-D-glucose stannane (B1208499) and a diaryliodonium triflate derived from the bromo-aglycone precursor proceeds with exclusive β-selectivity, affording the desired product in a 79% yield. nih.gov This high degree of stereochemical control is a significant advantage, eliminating the need for tedious purification of anomeric mixtures. justia.comnih.gov

| Component | Example Compound/System | Function | Reference |

|---|---|---|---|

| Anomeric Nucleophile | β-D-glucose stannane | Provides the glucose moiety with defined stereochemistry. | nih.gov |

| Aryl Electrophile | Diaryliodonium triflate (derived from bromo-intermediate) | Provides the aglycone portion of Empagliflozin. | nsf.govauctoresonline.org |

| Catalyst | Palladium complex | Promotes the C-C bond formation between the nucleophile and electrophile. | nsf.govauctoresonline.org |

| Ligand | Bulky phosphine ligand | Suppresses β-elimination side reactions, enhancing yield and purity. | nsf.govauctoresonline.org |

Ether Formation and Cyclization Steps

The synthesis of the key bromo-aglycone intermediate, (3S)-3-[4-[(5-bromo-2-chlorophenyl) methyl]phenoxy]tetrahydrofuran, involves critical ether formation and cyclization steps. google.comwipo.int One patented method starts with (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, which undergoes an etherification reaction with L-dimethyl malate (B86768) in the presence of N,N-diisopropylethylamine (DIEA). google.comwipo.int

Following the ether formation, a subsequent reduction and cyclization sequence is performed. google.comwipo.int The ketone and ester functionalities are reduced using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) catalyzed by indium bromide (InBr₃). This reduction leads to the formation of hydroxyl groups, which then undergo intramolecular dehydration to form the chiral tetrahydrofuran (B95107) ring, yielding the target intermediate. google.comwipo.int This synthetic route is noted for its use of readily available materials and operational simplicity. google.com An alternative approach involves the Friedel-Crafts alkylation between 4-[(5-bromo-2-chlorophenyl)methyl]phenol and an (S)-3-phenoxy tetrahydrofuran derivative.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ether Formation | (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, L-dimethyl malate, DIEA | (S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy)succinate methyl ester | google.com |

| 2 | Reduction & Cyclization | TMDS, Indium Bromide (InBr₃) | (3S)-3-[4-[(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran | google.comwipo.int |

Stereoselective Synthesis Approaches Utilizing Bromo-Containing Chiral Building Blocks

Achieving the correct stereochemistry is paramount for the biological activity of Empagliflozin, and this is largely controlled through the use of bromo-containing chiral building blocks. The (S)-configuration of the tetrahydrofuran ring in the (3S)-3-[4-[(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran intermediate is essential.

To ensure this specific stereoisomer, syntheses often start from enantiomerically pure precursors.

Chiral Pool Synthesis : One approach utilizes L-dimethyl malate, a readily available chiral molecule, to introduce the desired stereocenter that is carried through to the final tetrahydrofuran ring. google.comwipo.int Another reported method involves using commercially available D-(−) or L-(+) pantolactones as the chiral starting material to synthesize the necessary chiral tetrahydrofuran derivatives. auctoresonline.orgosti.gov

Stereospecific C-Glycosylation : As discussed previously, the use of configurationally stable anomeric nucleophiles like organostannanes provides a powerful method for controlling the stereochemistry of the C-glycosidic bond. nih.govresearchgate.net This contrasts with earlier methods using more reactive nucleophiles like C1 organolithium reagents, which are configurationally unstable above -50°C and can lead to racemization or formation of the undesired anomer. nih.gov The stereoretentive nature of the glycosyl Stille cross-coupling ensures that a β-configured stannane yields the β-configured C-glycoside product exclusively. nih.govresearchgate.net

The combination of a stereochemically pure bromo-aglycone and a stereospecific coupling reaction ensures the final Empagliflozin molecule possesses the correct three-dimensional structure.

Radiosynthesis of Empagliflozin from Bromo-Precursors (e.g., indirectly via common intermediates)

Radiolabeled versions of Empagliflozin are essential tools for studying its distribution, metabolism, and pharmacokinetics. Bromo-precursors are integral to the synthesis of the non-radioactive standards and the precursors required for radiolabeling. The synthesis of Carbon-14 ([¹⁴C]) labeled Empagliflozin has been reported, with the label introduced at various positions within the molecule. auctoresonline.org

| Label Position | Starting Labeled Material | Synthetic Steps | Overall Radiochemical Yield | Reference |

|---|---|---|---|---|

| Carbon-1 of Glucose | Carbon-14 D-(+)-gluconic acid δ-lactone | 4 | 19% | auctoresonline.org |

| Benzylic Carbon | Not specified, introduced mid-synthesis | 8 | 7% | auctoresonline.org |

| Phenol Ring (Uniform) | Carbon-14 uniformly labeled phenol | 8 | 18% | auctoresonline.org |

Process Optimization and Scale-Up Considerations for Bromo Intermediate Production

Transitioning the synthesis of Empagliflozin from the laboratory to an industrial scale requires significant process optimization, with a strong focus on the production of the key bromo-intermediates. The primary goals are to maximize yield, ensure high purity (>99%), maintain safety, and minimize cost. patsnap.comwipo.int

Several strategies have been developed to improve the industrial viability of these synthetic routes:

Route Efficiency : Syntheses are designed to be as short as possible, using inexpensive and readily available starting materials to lower production costs. patsnap.comwipo.intgoogle.com Routes with high conversion rates and total yields, some reported to be above 70%, are highly desirable. patsnap.comwipo.int

Reaction Conditions : Optimizing reaction conditions, such as temperature control, is crucial for maximizing yield and minimizing the formation of impurities. patsnap.comwipo.int

Flow Chemistry : For certain critical steps, such as the lithiation of (3S)-3-[4-(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran, continuous flow processes have been implemented. googleapis.com This technology allows for better control over reaction temperature and time, minimizing side reactions that can occur in large-scale batch reactors. googleapis.com The use of flow technology has been shown to reduce production cycle times by 40% while also decreasing solvent consumption. rockypharm.hk

Advanced Technologies : To further enhance efficiency and sustainability, methods like enzyme catalysis are being used for certain steps, which can improve reaction efficiency and avoid residual metal catalysts. rockypharm.hk Purification techniques are also optimized, using methods like solvent gradient crystallization to achieve purities of ≥99.8%. rockypharm.hk

These optimizations ensure that the production of the vital bromo-intermediate is robust, cost-effective, and capable of consistently delivering the high-purity material required for the synthesis of the final active pharmaceutical ingredient.

Analytical Characterization and Quality Control of Bromo Empagliflozin Impurities

Analytical Method Development for Detection and Quantification

The development of robust and sensitive analytical methods is fundamental for the detection and quantification of impurities like Bromo Empagliflozin (B1684318) in the Empagliflozin active pharmaceutical ingredient (API) and final dosage forms. pnrjournal.com Regulatory agencies mandate strict control over impurities, making validated analytical procedures essential for quality control in the pharmaceutical industry. alentris.orginformahealthcare.com

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Empagliflozin and its related substances. mathewsopenaccess.com Numerous studies have focused on developing stability-indicating HPLC methods capable of separating Empagliflozin from its process-related impurities and degradation products. wisdomlib.orgresearchgate.net

A typical HPLC method involves an isocratic or gradient elution on a C8 or C18 column. wisdomlib.orgresearchgate.net For instance, one validated method utilizes an Inertsil C8 column with a gradient mobile phase of 0.1% orthophosphoric acid and acetonitrile, a flow rate of 1.2 ml/min, and UV detection at 230 nm. wisdomlib.org Another approach employs a Discovery C18 column with an isocratic mobile phase of potassium dihydrogenphosphate buffer (pH 2.0) and acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min. researchgate.net The selection of the stationary phase, mobile phase composition, and detector wavelength is optimized to achieve adequate separation and sensitivity for all relevant impurities, including bromo--containing species. wisdomlib.orgnih.gov

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netinnovareacademics.in For example, a developed method demonstrated linearity for Empagliflozin and its impurities with a correlation coefficient greater than 0.999. researchgate.net The LOD and LOQ for impurities can be as low as 0.0125 µg/ml and 0.0495 µg/ml, respectively, highlighting the high sensitivity of these methods. researchgate.net

| Parameter | Method 1 wisdomlib.org | Method 2 nih.gov | Method 3 researchgate.net |

|---|---|---|---|

| Stationary Phase (Column) | Inertsil C8 | Shim-pack phenyl | Discovery C18 |

| Mobile Phase | Gradient; 0.1% Orthophosphoric Acid and Acetonitrile | Isocratic; Acetonitrile/Water (72:28) | Isocratic; 0.01M KH2PO4 (pH 2.0) and Acetonitrile (70:30) |

| Flow Rate | 1.2 mL/min | Not specified | 1.0 mL/min |

| Detection Wavelength | 230 nm | 230 nm | Not specified |

While HPLC is excellent for separation and quantification, spectroscopic techniques are indispensable for the structural elucidation and definitive identification of impurities. synthinkchemicals.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to characterize Bromo Empagliflozin. niscpr.res.in

During the development of Empagliflozin, unknown impurities discovered by LC analysis were isolated using techniques like column chromatography and semi-preparative LC. nih.govresearchgate.net The isolated compounds were then subjected to comprehensive spectroscopic analysis. High-Resolution Mass Spectrometry (HRMS) provides accurate mass data, which helps in determining the elemental composition of the impurity. researchgate.netbohrium.com NMR spectroscopy, including 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC), is crucial for elucidating the precise molecular structure and confirming the position of the bromine atom on the phenyl ring. niscpr.res.innih.govresearchgate.net A complete characterization data package for a this compound reference standard typically includes ¹H-NMR, Mass Spectrometry, and HPLC purity data. synthinkchemicals.com

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance. pnrjournal.com The strategy for Empagliflozin involves a combination of analytical techniques to build a comprehensive profile of process-related compounds and degradation products. synthinkchemicals.com

The process begins with forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. wisdomlib.orgbohrium.com This helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical method. wisdomlib.org For instance, studies have shown that Empagliflozin is most susceptible to degradation under acidic conditions. wisdomlib.orgbohrium.com

Any unknown impurities detected during routine analysis or stability studies are investigated further. nih.gov A common strategy involves isolation of the impurity, followed by structural elucidation using the spectroscopic techniques mentioned above (MS, NMR). niscpr.res.innih.gov The identified impurity, such as this compound, can then be synthesized to serve as a reference standard for future quantitative analyses. informahealthcare.com

Role of this compound as a Reference Standard

This compound, once identified and synthesized, plays a crucial role as a reference standard in the quality control of Empagliflozin. cleanchemlab.comcleanchemlab.comdrjcrbio.com Reference standards are highly characterized and purified materials used as a benchmark for confirming the identity and purity of a drug substance.

The primary applications of a this compound reference standard include:

Method Validation : It is used to validate analytical methods, such as HPLC, by confirming the method's ability to accurately detect and quantify this specific impurity. cleanchemlab.comcleanchemlab.com

Quality Control (QC) : In routine QC testing of Empagliflozin API and finished products, the reference standard is used to identify and quantify the levels of the bromo impurity, ensuring they remain within the strict limits set by regulatory authorities. synthinkchemicals.comcleanchemlab.com

Calibration and Standardization : It can be used to create calibration curves for quantitative analysis, ensuring that analytical instruments provide accurate and reproducible results.

Suppliers of pharmaceutical reference standards provide this compound with a comprehensive Certificate of Analysis (CoA), which includes validated data from NMR, MS, and HPLC to confirm its structure and purity. synthinkchemicals.comsynthinkchemicals.com This documentation is essential for use in Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) filings. synthinkchemicals.comcleanchemlab.com

Impurity Control in Pharmaceutical Manufacturing of Empagliflozin

Controlling impurities is a central tenet of Good Manufacturing Practices (GMP). For Empagliflozin, this involves understanding the origin of impurities like this compound and implementing strategies to minimize their formation and ensure their removal.

Impurities in a drug substance can originate from several sources, including starting materials, intermediates, by-products of the manufacturing process, and degradation of the final compound. alentris.orgrsc.org

This compound is typically considered a synthesis-related impurity. informahealthcare.com The synthesis of Empagliflozin is a multi-step process, and impurities can be introduced from the raw materials or formed as by-products during chemical transformations. alentris.orginformahealthcare.com For example, one reported synthesis of Empagliflozin involves a key intermediate, (2-Chloro-5-bromophenyl)(4-fluorophenyl)methanone. informahealthcare.com The presence of a bromine atom in such a precursor suggests that this compound could arise from incomplete reactions or side reactions involving this intermediate. Research into process-related impurities helps to control them within acceptable levels by optimizing the synthesis parameters. informahealthcare.com

While primarily synthesis-related, the potential for bromo-compounds to form as degradation products cannot be entirely dismissed, although degradation studies on Empagliflozin have more commonly identified products resulting from hydrolysis and oxidation, such as the ring-opening of the tetrahydrofuran (B95107) moiety. wisdomlib.orgbohrium.com The plausible formation pathways of various impurities are often proposed and studied to refine the manufacturing process and prevent their occurrence. informahealthcare.comnih.gov

Limits and Specifications for this compound in Drug Substances and Products

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. For Empagliflozin, regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish stringent guidelines for permissible levels of impurities in both the active pharmaceutical ingredient (API) and the final drug product. veeprho.comalentris.org While specific monographs for Empagliflozin are not yet published in the European Pharmacopoeia (Ph.Eur.) or British Pharmacopoeia, the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, provide the framework for setting acceptance criteria. ich.orggeneesmiddeleninformatiebank.nl

This compound is considered a process-related impurity, potentially arising from the synthetic route of Empagliflozin. alentris.org As such, its levels must be monitored and controlled. The limits for impurities are determined based on the maximum daily dose (MDD) of the drug. The maximum daily dose for Empagliflozin is 25 mg. europa.eu According to ICH Q3A guidelines for a drug with an MDD of less than 2 grams per day, specific thresholds for reporting, identification, and qualification of impurities are established.

Any impurity at a level greater than the reporting threshold must be reported. ich.orgyoutube.com If an impurity exceeds the identification threshold, its structure must be elucidated. ich.orgyoutube.com Should the level of an impurity surpass the qualification threshold, it must be assessed for its biological safety. ich.orgyoutube.com

Below is a table summarizing the general ICH Q3A(R2) thresholds applicable to impurities like this compound, given the maximum daily dose of Empagliflozin.

Table 1: ICH Q3A(R2) Impurity Thresholds for Empagliflozin

| Threshold | Limit (% of API) | Rationale |

| Reporting | > 0.05% | Impurities above this level must be reported in regulatory submissions. |

| Identification | > 0.10% | Impurities exceeding this level require structural identification. |

| Qualification | > 0.15% | The biological safety of impurities above this threshold must be established. |

These thresholds are based on the maximum daily dose of Empagliflozin being less than 2 g/day .

It is important to note that these are general guidelines, and specific limits for identified impurities are often established based on data from toxicology studies and the manufacturing process capability. For a specified impurity, the acceptance criterion is set based on what is achievable by the manufacturing process and justified by safety data.

Quality by Design (QbD) Principles in Analytical Method Validation for Bromo Impurities

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is highly valuable in the development and validation of analytical methods for controlling impurities such as this compound. This approach ensures the development of a robust and reliable analytical method that is fit for its intended purpose throughout its lifecycle.

A key aspect of implementing QbD in analytical method development is the definition of the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics of an analytical method that must be met to ensure the quality of the drug product. For the analysis of this compound, the ATP would include criteria such as the ability to separate the impurity from Empagliflozin and other related substances, accuracy, precision, and a defined limit of quantitation (LOQ) and limit of detection (LOD).

Following the definition of the ATP, a risk assessment is performed to identify the critical method parameters (CMPs) that could potentially impact the critical quality attributes (CQAs) of the method, such as resolution, peak symmetry, and sensitivity. An Ishikawa (fishbone) diagram is a common tool used for this purpose.

A study on the development of a High-Performance Liquid Chromatography (HPLC) method for the determination of Empagliflozin and its organic impurities, including bromo-impurities, illustrates the application of QbD. In this study, the ATP was to develop a rapid, robust, and sensitive HPLC method. The critical process parameters identified included the proportion of organic solvent in the mobile phase, column temperature, and flow rate.

Design of Experiments (DoE) is then employed to systematically study the effects of the identified CMPs on the method's performance. This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters within which the method is demonstrated to be robust.

The validation of the analytical method is then conducted in accordance with international guidelines to demonstrate its suitability for the intended purpose. This includes confirming the method's linearity, precision, accuracy, and robustness. For instance, a validated HPLC method for Empagliflozin and its impurities demonstrated linearity, precision, and accuracy for all compounds. The limits of detection (LOD) and quantification (LOQ) were determined to be sufficiently low to monitor the impurities at the required levels.

The table below summarizes the key elements of a QbD approach to analytical method validation for this compound impurities.

Table 2: Key Elements of QbD in Analytical Method Validation for this compound

| QbD Element | Description | Example for this compound Analysis |

| Analytical Target Profile (ATP) | Predefined objectives for the analytical method's performance. | Develop a stability-indicating HPLC method to accurately quantify this compound at a reporting threshold of 0.05%. |

| Critical Quality Attributes (CQAs) | Method performance characteristics that ensure the desired quality. | Resolution between Empagliflozin and this compound peaks, peak tailing factor, accuracy, and precision. |

| Risk Assessment | Identification of critical method parameters (CMPs) that could impact CQAs. | Mobile phase composition (e.g., acetonitrile/water ratio), column temperature, flow rate, and wavelength of detection. |

| Design of Experiments (DoE) | Systematic study of the effects of CMPs on CQAs. | A factorial or central composite design to optimize mobile phase composition and column temperature for optimal separation. |

| Method Operable Design Region (MODR) | A defined region of method parameters where robust performance is assured. | Establishing a range for mobile phase composition and temperature within which the method consistently meets the ATP. |

| Control Strategy | A planned set of controls to ensure ongoing method performance. | System suitability tests (e.g., resolution, tailing factor) to be performed before each analytical run. |

| Lifecycle Management | Continuous monitoring and improvement of the analytical method. | Periodic review of method performance data and re-validation if significant changes are made to the manufacturing process or formulation. |

By employing QbD principles, a more thorough understanding of the analytical method is achieved, leading to a more robust and reliable method for the quality control of this compound impurities in drug substances and products.

Advanced Research Applications and Methodological Contributions

Use of Bromo-Containing Analogs in Structure-Activity Relationship (SAR) Studies for SGLT2 Inhibitors

The development of potent and selective SGLT2 inhibitors has been heavily reliant on Structure-Activity Relationship (SAR) studies, which systematically modify a lead compound's chemical structure to observe the effect on its biological activity. In this context, bromo-containing analogs have proven to be invaluable tools. Bromoaryls are recognized as key active fragments for synthesizing highly effective SGLT2 inhibitors. researchgate.net

The introduction of a bromine atom into the aryl or heteroaryl portions of C-glucoside structures serves multiple purposes. Firstly, it acts as a critical synthetic handle. For instance, the synthesis of various C-linked heterocyclic glucosides has been achieved through palladium-catalyzed cross-coupling reactions between a glucal boronate and a corresponding bromo heterocycle. nih.gov This methodology allows for the efficient construction of the core structure of many SGLT2 inhibitors.

Secondly, from an SAR perspective, the substitution of bromine on the aromatic rings profoundly influences the compound's interaction with the SGLT2 protein. SAR studies have shown that the placement and nature of substituents on the aglycone moiety are critical for potency and selectivity. nih.gov Research on thiophenyl derivatives and other C-aryl glucosides has provided insights into the stereoelectronic properties required for optimal inhibition. nih.govresearchgate.net The strategic placement of a halogen, such as bromine, can enhance binding affinity and modulate the pharmacokinetic profile of the molecule. sci-hub.se Studies have revealed that bromoaryls are active fragments used in the synthesis of numerous promising SGLT2 inhibitor candidates. researchgate.net

| Structural Modification | Rationale/Purpose in SAR Studies | Key Finding/Outcome | Source |

|---|---|---|---|

| Introduction of Bromo Heterocycle | Serve as a key intermediate for palladium-catalyzed cross-coupling reactions. | Enabled the efficient synthesis of C-linked benzisothiazole- and indolizine-β-d-glucopyranoside inhibitors. | nih.gov |

| Use of Bromoaryl Fragments | Considered active fragments for developing highly effective SGLT2 inhibitors. | Identified 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as a crucial intermediate for developing SGLT-2 inhibitors. | researchgate.net |

| Substitution on Aglycone Moiety | To explore the impact of different functional groups on inhibitor potency and selectivity. | Found that C-glucosides had different potency compared to O-glucosides, suggesting the anomeric oxygen's role in inhibition. | nih.gov |

Development of Novel SGLT2-Independent Analogs Derived from Empagliflozin (B1684318) (e.g., glyceraldehyde derivatives)

While SGLT2 inhibitors like Empagliflozin have demonstrated significant cardiovascular benefits, these effects are not solely attributable to their glucose-lowering action. oup.comnih.gov This has spurred research into developing novel analogs that retain the cardioprotective properties while minimizing or eliminating SGLT2 inhibition and its associated side effects, such as glycosuria. researchgate.net

One promising avenue has been the development of glyceraldehyde derivatives inspired by the structure of Empagliflozin. scienceopen.com In a recent study, researchers synthesized twenty glyceraldehyde-based derivatives through scaffold hopping from Empagliflozin. The goal was to dissociate the anti-heart failure activity from the glucose-lowering effects. scienceopen.com

One such derivative, designated compound 12, emerged as a lead candidate. It exhibited an improved cytoprotective effect compared to earlier derivatives and significantly inhibited the activity of the Na+/H+ exchanger 1 (NHE1) on the myocardial membrane, which helps maintain intracellular ion homeostasis. scienceopen.com In animal models of heart failure, compound 12 was shown to significantly improve cardiac function, reduce myocardial fibrosis, and enhance exercise tolerance without producing a glucose-lowering effect. scienceopen.com This research highlights a successful strategy of structural repurposing to create novel therapeutic agents with a more targeted mechanism of action. researchgate.net

| Compound | Primary Target | Key Biological Effect | Glucose-Lowering Effect | Source |

|---|---|---|---|---|

| Empagliflozin | SGLT2 | Inhibits renal glucose reabsorption; cardioprotective effects. | Yes | auctoresonline.orgnih.gov |

| Glyceraldehyde Derivative (Compound 12) | NHE1 (myocardial) | Ameliorates cardiac dysfunction and myocardial fibrosis. | No | scienceopen.com |

Mechanistic Research Utilizing Bromo-Labeled Tracers (if applicable, for advanced studies)

The use of radiolabeled tracers is a cornerstone of advanced mechanistic research, allowing scientists to track the metabolic fate of compounds in biological systems. While the direct use of a "Bromo-Empagliflozin" tracer is not extensively documented in publicly available literature, the principle of using halogen-labeled molecules is well-established in related fields of metabolic research.

For instance, studies investigating fatty acid oxidation have utilized ³H-labelled bromo-palmitate as a tracer. researchgate.netresearchgate.net This methodology allows for the precise measurement of metabolic pathways. The application of such techniques to the study of SGLT2 inhibitors is conceptually feasible. A bromo- or other halogen-labeled Empagliflozin analog could be synthesized and used in advanced preclinical studies to:

Investigate tissue distribution and accumulation, particularly in non-canonical target organs.

Elucidate transport mechanisms across cell membranes.

Track the molecule's interaction with off-target proteins, helping to explain pleiotropic effects.

Although this specific application to Empagliflozin analogs remains a specialized and prospective research area, the tracer methodology represents a powerful tool for deepening the understanding of the drug's complete biological activity profile.

Application of Computational Chemistry and Artificial Intelligence in Elucidating Molecular Mechanisms (e.g., in silico modeling of protein interactions)

Computational chemistry and artificial intelligence (AI) have become indispensable tools in modern drug discovery, and the study of SGLT2 inhibitors is no exception. scirp.org These in silico methods provide profound insights into molecular mechanisms, guide the design of new analogs, and predict biological activity, thereby accelerating the research and development process. innovareacademics.in

Molecular Docking and Simulation: Molecular docking studies are used to predict the binding orientation of SGLT2 inhibitors within the active site of the SGLT2 protein. isfcppharmaspire.comeurekaselect.com Using the known crystal structure of SGLT2, researchers can model how compounds like Empagliflozin interact with key amino acid residues. mdpi.com For example, docking simulations have highlighted the importance of interactions between the glucose moiety of the inhibitor and residues such as Glu99, Leu283, and Lys321. mdpi.com Molecular dynamics simulations further evaluate the stability of these protein-ligand complexes over time. jppres.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govinnovareacademics.in By analyzing a series of analogs, QSAR models can identify the key physicochemical properties and structural fragments that are essential for potent SGLT2 inhibition. These models serve as predictive tools for designing new compounds with enhanced efficacy. innovareacademics.in

| Computational Method | Application in SGLT2 Inhibitor Research | Example Finding | Source |

|---|---|---|---|

| Molecular Docking | Predicts binding poses and interactions of inhibitors with the SGLT2 protein. | Empagliflozin interacts with key residues like Ala63, Tyr263, and Ser91 in the SGLT2 active site. | isfcppharmaspire.com |

| QSAR | Identifies structural features that correlate with inhibitory activity. | Machine learning-based QSAR models can effectively predict the inhibitory potential of new SGLT2 inhibitor candidates. | innovareacademics.in |

| Artificial Intelligence (AI) | Models complex biological systems to elucidate mechanisms of action. | AI models predicted Empagliflozin's effects in heart failure are mainly mediated by NHE1 inhibition, not SGLT2, in heart cells. | researchgate.netdntb.gov.ua |

| Molecular Dynamics Simulation | Assesses the dynamic stability and binding energy of the protein-inhibitor complex. | Evaluates the behavior of potential inhibitors within the SGLT2 binding pocket over time. | jppres.com |

Future Research Directions and Unexplored Avenues

Investigation into Novel Synthetic Routes for Bromo-Containing Intermediates with Enhanced Efficiency or Green Chemistry Principles

The synthesis of Empagliflozin (B1684318) often involves bromo-containing intermediates, such as (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran. china-sinoway.com Current research is focused on developing more efficient and environmentally friendly synthetic pathways for these crucial building blocks.

One patented method describes a synthesis route starting from 4-fluorotoluene, which undergoes a radical bromo reaction, among other steps, to yield the intermediate (S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxyl) tetrahydrofuran (B95107). patsnap.comwipo.int This process is noted for its high reaction conversion rate and reduced impurities. patsnap.com Another approach utilizes (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, which is reacted with L-dimethyl malate (B86768). This method is highlighted for its use of inexpensive raw materials and a shorter synthetic route. google.comwipo.int

A recently disclosed method for preparing Empagliflozin starts with the affordable and readily available 5-bromo-2-chlorobenzoic acid. google.com Further exploration of this and similar starting points could prove fruitful. Additionally, flow chemistry processes for the lithiation of bromo-intermediates, as described in some patents, present an avenue for improving safety and control over the reaction. googleapis.com

Detailed Characterization of Trace Bromo Impurities and Their Potential Reactivity or Interactions at the Molecular Level

The presence of impurities in any pharmaceutical product is a critical concern. In the synthesis of Empagliflozin, there is a potential for the formation of trace impurities that contain bromine. These can arise from unreacted starting materials or side reactions during the synthesis process. For example, some synthetic routes for SGLT2 inhibitors have noted the presence of intermediate molecules as impurities that are later removed during purification. researchgate.net

A comprehensive characterization of these trace bromo impurities is essential. This would involve their isolation and structural elucidation using advanced spectroscopic techniques. Understanding the precise chemical nature of these impurities is the first step in assessing their potential impact.

Once characterized, research should focus on the potential reactivity of these bromo impurities. Studies could investigate their stability under various conditions and their potential to interact with the active pharmaceutical ingredient (API) or other excipients in the final drug formulation. Understanding these interactions at a molecular level is crucial for ensuring the stability and quality of the final product.

Exploration of Specific Biological Activities of Bromo Empagliflozin Itself (if any, separate from its role as an impurity or intermediate)

While bromo-containing compounds primarily serve as intermediates in the synthesis of Empagliflozin, the question of whether "this compound" itself possesses any biological activity remains largely unexplored. It is conceivable that this analogue could interact with biological targets, including the sodium-glucose co-transporter 2 (SGLT2) or other proteins.

Future research should aim to synthesize and purify this compound to a high degree to enable in vitro and potentially in vivo studies. Investigating its binding affinity to SGLT2 and its inhibitory activity would be a primary focus. nih.gov It would be interesting to compare its activity to that of Empagliflozin and other SGLT2 inhibitors. pensoft.net

Furthermore, broader screening against a panel of biological targets could reveal unexpected activities. Such studies could uncover novel pharmacological properties or provide a deeper understanding of the structure-activity relationships of this class of compounds. It is also important to consider that SGLT2 inhibitors have shown effects beyond glucose lowering, such as impacts on erythropoietin synthesis, which could be an interesting area of investigation for a bromo-analogue. oup.com

Advanced Analytical Techniques for Real-time Monitoring of Bromo Intermediates in Complex Reaction Mixtures

The ability to monitor chemical reactions in real-time is invaluable for process optimization, ensuring reaction completion, and minimizing impurity formation. For the synthesis of Empagliflozin, developing advanced analytical techniques for the real-time monitoring of bromo intermediates in complex reaction mixtures is a key research avenue.

Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, could be adapted for this purpose. These techniques can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of the reaction.

For example, a validated RP-HPLC method coupled with a mass detector has been developed for the determination of Dapagliflozin and its impurities, demonstrating the power of such analytical techniques. researchgate.net Similar methods could be developed and optimized for the specific bromo intermediates in Empagliflozin synthesis. The implementation of such real-time monitoring would facilitate better control over the manufacturing process, leading to higher yields, improved purity, and greater consistency.

Computational Modeling of Impurity Formation and Mitigation Strategies

Computational modeling and simulation offer powerful tools for understanding and predicting chemical processes. In the context of Empagliflozin synthesis, computational chemistry can be employed to model the formation of bromo-containing impurities.

By using techniques such as Density Functional Theory (DFT), researchers can investigate the reaction mechanisms that lead to the formation of these impurities. These models can help to identify the key factors that influence impurity formation, such as reaction temperature, solvent, and catalyst.

The insights gained from computational modeling can then be used to develop effective mitigation strategies. For example, the model might suggest modifications to the reaction conditions that would disfavor the formation of a particular impurity. This predictive capability can significantly accelerate the process of optimizing the synthesis to produce a purer final product. Computational studies have already been used to understand the stereoselectivity of glycosylation reactions in the synthesis of similar compounds, highlighting the potential of this approach. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Bromo Empagliflozin intermediates?

- Methodological Answer: this compound intermediates, such as (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (CAS 915095-89-5), require multi-step organic synthesis with strict purity controls. Key steps include regioselective bromination and chiral resolution. Structural validation should employ high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography to confirm stereochemistry and impurity profiles .

Q. How should clinical trials evaluate the safety profile of this compound in heterogeneous patient populations?

- Methodological Answer: Pooled analyses of long-term outcome trials (e.g., EMPEROR-Reduced, EMPA-REG OUTCOME) recommend stratified randomization by comorbidities (e.g., hyperuricaemia, renal dysfunction). Safety endpoints should include adverse event (AE) reporting standardized across trials, with subgroup analyses for age, baseline uric acid levels, and cardiovascular risk factors. Data harmonization protocols are critical to mitigate inter-trial variability .

Q. What are the best practices for integrating computational and experimental data in structural analysis of this compound?

- Methodological Answer: Density Functional Theory (DFT) simulations can predict spectroscopic properties (e.g., IR, Raman, ECD) prior to experimental validation. Single-crystal X-ray diffraction provides empirical structural data, which should be cross-validated with computational results to resolve discrepancies in bond angles or electron localization patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data regarding this compound’s efficacy across biochemical subgroups?

- Methodological Answer: In trials like EMPEROR-Reduced, interaction tests and mediation analysis are essential when outcomes (e.g., mortality reduction) correlate with variables like serum uric acid (SUA). For example, while SUA reduction is a consistent biomarker, treatment benefits may be independent of SUA levels. Researchers should apply multivariable Cox regression models to isolate confounding factors .

Q. What strategies optimize the reproducibility of pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?

- Methodological Answer: Standardize in vitro assays (e.g., SGLT2 inhibition potency) using cell lines with consistent expression levels. For PK studies, employ physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions, validated by in vivo sampling in controlled cohorts. Cross-trial replication of dose-response curves (e.g., 10 mg vs. 25 mg) enhances generalizability .

Q. How should meta-analyses address heterogeneity in trial designs when assessing this compound’s long-term safety?

- Methodological Answer: Individual participant data (IPD) meta-analyses are superior to aggregate data approaches. For example, in safety studies, IPD allows subgroup-specific hazard ratio calculations and time-to-event analyses. Sensitivity analyses must account for differences in AE reporting thresholds and follow-up durations across trials .

Q. What advanced techniques validate the absolute configuration of this compound derivatives?

- Methodological Answer: Combine experimental methods (X-ray crystallography, ECD spectroscopy) with computational predictions (time-dependent DFT for ECD simulations) to resolve chiral centers. For novel derivatives, chiral chromatography with polarimetric detection ensures enantiomeric purity .

Methodological Considerations for Data Contradictions

- Example: Discrepancies in SUA-linked mortality benefits ( ) may arise from population stratification. Address this by applying propensity score matching to balance baseline characteristics between treatment arms.

- Example: Variability in impurity profiles of intermediates ( ) requires orthogonal analytical methods (e.g., HPLC-MS vs. NMR) to distinguish isomeric byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.